molecular formula C7H11ClN2 B12891801 3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole

3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole

Cat. No.: B12891801
M. Wt: 158.63 g/mol
InChI Key: JROUZBQQKHSIMD-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least two different elements in the ring. Pyrazole (B372694), a five-membered aromatic ring with two adjacent nitrogen atoms, is a fundamental heterocyclic system. orientjchem.org 3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole is a derivative of this core structure, featuring a chloroethyl group at the 3-position and methyl groups at the 1 and 5-positions. This specific substitution pattern imparts distinct chemical properties and reactivity to the molecule, making it a valuable subject of study. The pyrazole ring itself is known for its relative stability and has been a cornerstone in the development of theoretical and practical aspects of heterocyclic chemistry. hilarispublisher.com

Significance of Pyrazole Derivatives as Synthetic Intermediates and Scaffolds

Pyrazole derivatives are widely recognized for their role as versatile synthetic intermediates and scaffolds in the creation of more complex molecules. globalresearchonline.net Their utility stems from the reactivity of the pyrazole ring and the potential for functionalization at various positions. The presence of the two nitrogen atoms influences the electron distribution within the ring, making certain positions susceptible to electrophilic or nucleophilic attack. orientjchem.org

The subject of this article, this compound, is a prime example of a pyrazole-based synthetic intermediate. The chloroethyl group is a particularly useful functional handle, as the chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse molecular fragments. This reactivity enables chemists to construct a wide range of new compounds with potential applications in various fields.

Overview of Academic Research Perspectives for this compound

Academic research on this compound and its analogues has primarily focused on its synthetic utility. Scientific literature highlights its role as a precursor in the synthesis of novel heterocyclic systems. For instance, it has been employed in the preparation of various chalcogenides, where the chloroethyl group serves as a reactive site for the introduction of sulfur, selenium, or tellurium moieties. publishatcj.com

Furthermore, research has explored the use of related 3-(2-chloroethyl)pyrazole derivatives in the synthesis of compounds with potential biological activity. For example, a compound with a 2-chloroethyl function attached to a pyrazole ring demonstrated good antineoplastic activity in experimental animal models, suggesting that this structural motif could be a key component in the design of new therapeutic agents. nih.gov The chloroethyl group in these contexts often acts as a biological alkylating agent. nih.gov

The reactivity of the chloroethyl side chain also allows for elimination reactions to form vinylpyrazoles, which are themselves valuable monomers and synthetic intermediates. This transformation underscores the versatility of this compound as a starting material for a variety of chemical transformations.

Below are tables detailing some of the known physicochemical and spectroscopic properties of this compound and related compounds, compiled from available research data.

Physicochemical Properties of this compound and Related Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compoundC₇H₁₁ClN₂158.63-
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochlorideC₇H₁₂Cl₂N₂195.09-
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehydeC₈H₁₁ClN₂O186.64-

Spectroscopic Data for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole Derivatives

Derivative1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)
Symmetrical diselenide derived from 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole2.099 (s, 3H), 2.184 (s, 3H), 2.722-2.769 (t, J = 6.9 Hz, 2H), 4.025-4.073 (t, J = 6.9 Hz, 2H), 5.638 (s, 1H)11.19, 13.57, 23.36, 49.10, 105.07, 138.61, 147.58389.1 (10%), 327.2 (27%), 203 (100%) publishatcj.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

3-(2-chloroethyl)-1,5-dimethylpyrazole

InChI

InChI=1S/C7H11ClN2/c1-6-5-7(3-4-8)9-10(6)2/h5H,3-4H2,1-2H3

InChI Key

JROUZBQQKHSIMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)CCCl

Origin of Product

United States

Ii. Synthetic Methodologies for 3 2 Chloroethyl 1,5 Dimethyl 1h Pyrazole

Strategic Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a well-documented field, with several robust methods available to chemists. These strategies primarily rely on the formation of the key nitrogen-nitrogen bond and the subsequent five-membered ring closure.

Cyclocondensation Reactions Employing Hydrazine (B178648) Derivatives and Carbonyl Systems

The most traditional and widely used method for pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. masterorganicchemistry.com This approach, often referred to as the Knorr pyrazole synthesis, offers a direct route to the pyrazole core.

Condensation of 1,3-Diketones with Hydrazine Derivatives

The reaction of a 1,3-diketone with a hydrazine is a foundational method for assembling pyrazoles. masterorganicchemistry.comorgsyn.org For the synthesis of the 1,5-dimethylpyrazole (B184060) scaffold, the required starting materials would be a substituted hydrazine, specifically methylhydrazine, and a suitable 1,3-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione).

The reaction proceeds via initial condensation of the more nucleophilic nitrogen of methylhydrazine with one of the carbonyl groups of the diketone, followed by cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge in this approach is controlling the regioselectivity. The reaction of an unsymmetrical diketone with a substituted hydrazine can lead to the formation of two constitutional isomers. In the case of acetylacetone and methylhydrazine, the reaction typically yields 1,3,5-trimethylpyrazole. To achieve the specific substitution pattern of the target compound's core (1,5-dimethylpyrazole), a different diketone would be necessary, one that guides the desired regiochemical outcome or a subsequent functionalization step is required. For instance, using formylacetone and methylhydrazine would still present regiochemical ambiguity. A more controlled approach involves using a diketone where one carbonyl group is significantly more reactive or where subsequent steps will be used to introduce the C3-substituent.

A general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a β-diketone with a substituted hydrazine, often catalyzed by acid or conducted in a suitable solvent like ethanol. rsc.org

Table 1: Examples of Pyrazole Synthesis via Condensation
Hydrazine Derivative1,3-Dicarbonyl CompoundCatalyst/SolventProduct ExampleReference
PhenylhydrazineEthyl Acetoacetatenano-ZnO1-Phenyl-3-methyl-5-pyrazolone masterorganicchemistry.com
Hydrazine SulfateAcetylacetoneAq. NaOH3,5-Dimethylpyrazole (B48361) orgsyn.org
PhenylhydrazineAcetylacetone[Ce(L-Pro)₂]₂(Oxa) / Ethanol3,5-Dimethyl-1-phenyl-1H-pyrazole rsc.org
Cycloaddition Reactions in Pyrazole Synthesis

As an alternative to condensation chemistry, 1,3-dipolar cycloaddition reactions provide a powerful and often highly regioselective route to pyrazoles. organic-chemistry.org This strategy involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common approach is the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).

The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. This method offers access to pyrazole substitution patterns that can be difficult to achieve through classical condensation methods. Another prominent cycloaddition strategy utilizes nitrile imines, generated in situ from hydrazonoyl halides, which react with a variety of dipolarophiles, including alkynes and alkenes, to furnish pyrazoles and pyrazolines, respectively. organic-chemistry.org

Multicomponent Reaction Protocols for Pyrazole Core Assembly

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to rapidly generate molecular complexity in a single step. publishatcj.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles. organic-chemistry.org These reactions typically involve the one-pot combination of three or more starting materials.

A common MCR for pyrazole synthesis might involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. publishatcj.com The reaction proceeds through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization/dehydration to form the pyrazole ring, often fused to another ring system depending on the specific components used. The versatility of MCRs allows for a wide diversity of substituents to be incorporated into the final pyrazole product by simply varying the starting components.

Functionalization Strategies for 3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole

Once the pyrazole core is established, the next phase of the synthesis involves the introduction or modification of the required substituents. The target molecule requires a methyl group at the N1 position and a 2-chloroethyl group at the C3 position.

N-Alkylation of Pyrazoles with Chloroethylating Agents

The alkylation of the pyrazole ring nitrogen is a common functionalization strategy. This reaction is typically performed by deprotonating the pyrazole N-H with a base, followed by the addition of an alkylating agent. To introduce a 2-chloroethyl group onto the nitrogen atom, a suitable chloroethylating agent is required.

A documented example is the N-alkylation of 3,5-dimethylpyrazole with 1,2-dichloroethane (B1671644) (DCE). publishatcj.com This reaction, carried out using aqueous sodium hydroxide (B78521) and a phase-transfer catalyst such as tetrabromoammonium chloride (TBAC), yields the N-alkylated product, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole . publishatcj.com It is critical to note that this method produces an isomer of the target compound, where the chloroethyl group is attached to the nitrogen atom (N1) rather than the carbon at position 3 (C3).

Table 2: Synthesis of 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole
Starting MaterialReagentConditionsProductReference
3,5-Dimethylpyrazole1,2-DichloroethaneAq. NaOH, TBAC (Phase Transfer Catalyst)1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole publishatcj.com

To synthesize the specified target, This compound , a different synthetic approach is necessary—one that directs functionalization to the C3 position. A plausible, albeit multi-step, pathway can be envisioned starting from a pre-formed 1,5-dimethylpyrazole ring. This would involve introducing a functional handle at the C3 position, which can then be elaborated into the desired 2-chloroethyl side chain.

A theoretical route could proceed as follows:

C3-Formylation : Introduction of an aldehyde group at the C3 position of 1,5-dimethylpyrazole via a Vilsmeier-Haack reaction to produce 1,5-dimethyl-1H-pyrazole-3-carbaldehyde. uni.lu

Chain Extension : A Wittig reaction using (methoxycarbonylmethylene)triphenylphosphorane would convert the C3-aldehyde into the corresponding methyl acrylate (B77674) derivative. masterorganicchemistry.comlibretexts.org

Reduction : The resulting α,β-unsaturated ester could then be fully reduced, for example by catalytic hydrogenation or using a reducing agent like lithium aluminum hydride, to yield 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanol.

Chlorination : Finally, the primary alcohol can be converted to the target chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

This theoretical pathway highlights the necessity of regioselective C-H functionalization or the use of a starting pyrazole with a pre-existing functional group at the C3 position to achieve the synthesis of this compound.

Halogenation at Pyrazole Ring Positions (e.g., C-4 position)

The introduction of a halogen atom, typically at the C-4 position of the pyrazole ring, is a common strategy to create intermediates for further functionalization. The pyrazole ring is an electron-rich system, making it susceptible to electrophilic substitution reactions, which preferentially occur at the C-4 position. nih.govresearchgate.net

Direct C-H halogenation of pyrazole derivatives can be achieved using various halogenating agents. For instance, the halogenation of 3,5-dimethylpyrazole at the C-4 position has been successfully carried out using N-chlorosuccinimide (NCS) or N-bromosuccinamide (NBS) in a carbon tetrachloride solvent. publishatcj.com A metal-free protocol for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at room temperature has also been developed, utilizing N-halosuccinimides (NXS, where X = Br, I, Cl) as safe and inexpensive halogenating reagents. beilstein-archives.org This method demonstrates broad substrate scope and can be scaled up for gram-scale synthesis. beilstein-archives.org Studies suggest that in some cases, the solvent, such as dimethyl sulfoxide (B87167) (DMSO), can play a dual role as both a catalyst and a solvent in the halogenation process. beilstein-archives.org

Table 1: Halogenation at Pyrazole C-4 Position

SubstrateReagentSolventConditionsProductReference
3,5-DimethylpyrazoleN-Chlorosuccinimide (NCS)Carbon TetrachlorideNot specified4-Chloro-3,5-dimethylpyrazole publishatcj.com
3,5-DimethylpyrazoleN-Bromosuccinamide (NBS)Carbon TetrachlorideNot specified4-Bromo-3,5-dimethylpyrazole publishatcj.com
3-Aryl-1H-pyrazol-5-aminesNXS (X = Br, I, Cl)DMSORoom Temperature4-Halogenated 3-aryl-1H-pyrazol-5-amines beilstein-archives.org

Formylation Reactions on Pyrazole Scaffolds

Formylation, the introduction of a formyl group (-CHO), is another key functionalization reaction for pyrazole scaffolds. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. researchgate.netnih.govigmpublication.org This reaction typically uses a Vilsmeier reagent, prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C-4 position of the pyrazole ring. publishatcj.comnih.govhilarispublisher.com

The reaction has been successfully applied to various pyrazole precursors. For example, N-alkyl-3,5-dimethyl-1H-pyrazoles undergo formylation to yield the corresponding 4-formyl derivatives. researchgate.net It is noteworthy that 3,5-dimethyl-1H-pyrazole, which lacks a substituent on the nitrogen atom, does not undergo formylation under similar conditions. researchgate.net The Vilsmeier-Haack reaction has been used to synthesize a variety of formyl pyrazoles, which serve as versatile intermediates for creating more complex molecules. igmpublication.orghilarispublisher.com The reaction conditions can be adjusted, with some syntheses performed at 0°C followed by heating, to achieve good yields. nih.gov

Conversion from Hydroxyethyl (B10761427) Precursors

A critical step in the synthesis of the title compound is the conversion of a hydroxyethyl group to a chloroethyl group. This transformation is typically achieved by reacting the corresponding alcohol precursor, in this case, 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanol, with a suitable chlorinating agent.

While the direct synthesis of this compound from its hydroxyethyl precursor is not explicitly detailed in the provided search results, the synthesis of other 1-(2-chloroethyl)pyrazole derivatives has been reported. publishatcj.com Standard organic chemistry practice involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert alcohols to alkyl chlorides. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is transformed into a better leaving group, which is then displaced by a chloride ion. This established chemical transformation is a highly plausible final step in the synthesis of this compound from its corresponding alcohol.

Optimization of Synthetic Pathways and Reaction Parameters

To enhance the efficiency, yield, and selectivity of pyrazole synthesis, significant research has focused on optimizing reaction conditions and catalyst systems.

Catalyst Systems and Reaction Conditions

The synthesis of the pyrazole nucleus is often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov The choice of catalyst and reaction conditions plays a pivotal role in the success of this transformation. A wide array of catalyst systems has been explored, ranging from traditional acid and base catalysts to more advanced metal-based and green catalysts. nih.govchemscene.com

Recent advancements have highlighted the use of sustainable and reusable catalysts. For example, ZnO nanoparticles have been employed as an eco-friendly catalyst for pyrazole synthesis in aqueous media. nih.govresearchgate.net Other heterogeneous catalysts, such as Fe₃O₄-based nanocatalysts, have also been shown to be effective for the one-pot synthesis of pyrazole derivatives. nih.gov Metal-based catalysts, including copper, palladium, silver, and rhodium, are widely used to facilitate various pyrazole synthesis reactions, such as cycloadditions and coupling reactions. nih.govrsc.orgmdpi.comorganic-chemistry.org For instance, copper-catalyzed condensation reactions can provide pyrazoles in short reaction times at room temperature without the need for an acid. organic-chemistry.org Silver-catalyzed reactions have been used to produce trifluoromethylated pyrazoles. mdpi.comnih.gov The optimization of reaction conditions, such as temperature and solvent, is also crucial. For example, increasing the reaction temperature to 60°C was found to improve the yield in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, though higher temperatures led to lower yields. nih.gov

Table 2: Catalyst Systems in Pyrazole Synthesis

Catalyst TypeSpecific CatalystReaction TypeKey AdvantagesReference
Green Nano-catalystZnO NanoparticlesCondensationEco-friendly, aqueous media nih.gov
HeterogeneousFe₃O₄@THAM-SO₃HOne-pot synthesis of pyrano[2,3-c]-pyrazolesReusable nih.gov
Copper-basedCu₂OAerobic oxidative [3+2] cycloadditionInexpensive, uses air as oxidant organic-chemistry.org
Copper-basedSilica-supported CopperCycloaddition of sydnones and alkynesApplicable in continuous flow, reduced reaction times rsc.org
Silver-basedAgOTfReaction of ynones and hydrazinesHighly regioselective, excellent yields at room temp mdpi.com
Palladium-basedPalladium catalyst with t-butylphosphine ligandCarbonylation of acetylenic acidsExcellent yields for 1,3,5-substituted pyrazoles nih.gov
Rhodium-basedRhodium catalystAddition-cyclization of hydrazines with alkynesMild conditions, C-N bond cleavage organic-chemistry.org

Regioselectivity Control in Pyrazole Synthesis

A significant challenge in the synthesis of asymmetrically substituted pyrazoles is controlling the regioselectivity—that is, directing the substituents to the desired positions on the pyrazole ring. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. nih.gov

Several strategies have been developed to achieve high regioselectivity. One approach involves the careful selection of reaction conditions. For instance, the cyclocondensation of an arylhydrazine hydrochloride with a 1,3-diketone in aprotic dipolar solvents like N,N-dimethylformamide (DMF) provides better regioselectivity compared to reactions in polar protic solvents like ethanol. nih.gov Another powerful method is the use of precursors that dictate the final arrangement of substituents. An efficient and completely regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been developed from N-alkylated tosylhydrazones and terminal alkynes. organic-chemistry.orgnih.gov This method offers a significant advantage over traditional approaches, especially when the substituents are similar. organic-chemistry.orgnih.gov

Furthermore, 1,3-dipolar cycloaddition reactions offer another route to control regioselectivity. nih.gov The reaction of diazo compounds with alkynes can be regioselective, and in some cases, can proceed without a catalyst simply by heating. rsc.org The choice of precursors, such as nitrilimines or sydnones, in cycloaddition reactions also plays a crucial role in determining the regiochemical outcome. nih.gov Oxidative cyclization of chalcone (B49325) arylhydrazones using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is another method that yields 1,3,5-trisubstituted pyrazoles with excellent yields. tandfonline.com These advanced synthetic strategies provide chemists with the tools to selectively construct complex pyrazole derivatives for various applications.

Iii. Chemical Transformations and Reactivity of 3 2 Chloroethyl 1,5 Dimethyl 1h Pyrazole

Reactions Involving the Chloroethyl Side Chain

The chloroethyl group at the 3-position of the pyrazole (B372694) ring is a key site for chemical modification, readily undergoing nucleophilic substitution and elimination reactions.

The chlorine atom of the chloroethyl side chain can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. For instance, symmetrically substituted 1-(2-chloroethyl)pyrazole-based dichalcogenides and monochalcogenides have been synthesized by reacting 3,4,5-trisubstituted 1-(2-chloroethyl) pyrazole derivatives with in situ prepared Na2E2 (where E = S, Se, Te) and sodium hydrogen selenide, respectively publishatcj.com. The reaction with sodium hydrogen selenide to form monoselenides is conducted in ethanol under an inert atmosphere, with the formation of a colorless solution indicating the creation of the sodium hydrogen selenide nucleophile publishatcj.com. The subsequent addition of the substituted 1-(2-chloroethyl)-1H-pyrazole derivative leads to the displacement of the chloride ion by the chalcogen atom publishatcj.com.

Table 1: Examples of Nucleophilic Substitution Reactions

ReactantNucleophileProduct
3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazoleSodium Hydrogen SelenideSymmetrical substituted 1-(2-chloroethyl)pyrazolemonoselenides
4-Bromo-3-(2-chloroethyl)-1,5-dimethyl-1H-pyrazoleSodium Diselenide (Na2Se2)1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)diselane publishatcj.com
3-(2-Chloroethyl)-1,5-dimethyl-4-formyl-1H-pyrazoleSodium Ditelluride (Na2Te2)Symmetrical substituted 1-(2-chloroethyl)pyrazole ditellurides

Note: The table provides illustrative examples based on described reaction types.

The treatment of this compound with a base can induce an elimination reaction (dehydrochlorination) to form the corresponding vinylpyrazole derivative. This transformation is a common method for the synthesis of vinylpyrazoles nih.govresearchgate.net. The reaction typically proceeds smoothly in the presence of a suitable base, such as sodium hydroxide (B78521) in ethanol or potassium tert-butoxide in pyridine, to yield 1,5-dimethyl-3-vinyl-1H-pyrazole researchgate.net. Phase transfer catalysis has also been employed for the dehydrochlorination of 1-(2-chloroethyl)pyrazoles in an aqueous medium nih.gov.

While specific studies on the oxidation of the 2-chloroethyl side chain of this compound are not extensively detailed in the reviewed literature, general principles of side-chain oxidation on aromatic rings can be considered. Alkyl groups attached to aromatic rings can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid, provided the benzylic carbon has at least one hydrogen atom almerja.comlibretexts.orglibretexts.org. In the context of this specific compound, the carbon atom attached to the pyrazole ring is a potential site for such oxidation, which would lead to the formation of a pyrazole-3-acetic acid derivative. However, the presence of the chlorine atom on the adjacent carbon might influence the reaction pathway. The mechanism for such oxidations is complex but is understood to involve the breaking of a benzylic C-H bond libretexts.orglibretexts.org.

Pyrazole Ring Functionalization and Derivatization

The pyrazole ring itself is an aromatic system and can undergo functionalization, although its reactivity is influenced by the existing substituents.

Organoselenium and organotellurium moieties can be introduced onto pyrazole derivatives. Syntheses of symmetrical substituted 1-(2-chloroethyl)pyrazole di- and monochalcogenides have been successfully achieved publishatcj.com. These syntheses involve reacting substituted 1-(2-chloroethyl)pyrazole precursors with in situ prepared sodium dichalcogenides (Na2E2, where E = S, Se, Te) or sodium hydrogen selenide publishatcj.com. These reactions typically occur in ethanol under an inert atmosphere to produce the desired chalcogenated pyrazole derivatives in good yields publishatcj.com. The resulting organoselenium and organotellurium compounds are of interest for their potential applications in materials science and medicinal chemistry publishatcj.com.

The pyrazole ring is generally susceptible to electrophilic substitution, with the C-4 position being the most reactive site publishatcj.comresearchgate.netchim.itnih.gov. This is due to the electronic nature of the pyrazole ring, which is considered a π-excessive system chim.it. Common electrophilic substitution reactions include halogenation, nitration, and formylation (Vilsmeier-Haack reaction) publishatcj.comnih.gov. For instance, halogenation at the C-4 position of 3,5-dimethylpyrazole (B48361) derivatives can be achieved using N-chlorosuccinimide or N-bromosuccinimide publishatcj.com.

Conversely, the pyrazole ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups chim.itmdpi.com. The C-3 and C-5 positions are the preferred sites for nucleophilic attack when it does occur, due to the presence of the electronegative nitrogen atoms researchgate.netnih.gov.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature. However, by drawing parallels with analogous haloalkane-substituted heterocyclic compounds, the primary reaction pathways can be inferred. The key transformations of the 2-chloroethyl group are expected to proceed via well-established nucleophilic substitution (SN) and elimination (E) mechanisms.

The chemical behavior of the chloroethyl group attached to the pyrazole ring is influenced by the nature of the attacking reagent and the reaction conditions.

Nucleophilic Substitution (SN2) Pathway: In the presence of strong nucleophiles, this compound is likely to undergo a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophile attacks the carbon atom bearing the chlorine atom, leading to the simultaneous displacement of the chloride ion.

Reaction Pathway: The reaction proceeds through a single transition state where the nucleophile is partially bonded to the carbon atom and the carbon-chlorine bond is partially broken.

Intermediates: A key feature of the SN2 mechanism is the absence of a discrete intermediate. The reaction progresses through a high-energy transition state.

Stereochemistry: The reaction results in an inversion of stereochemistry at the carbon center, although for the achiral 2-chloroethyl group, this is not a distinguishing feature.

An example of this pathway is the reaction with chalcogenides, where various substituted 1-(2-chloroethyl)pyrazole derivatives react with in-situ prepared sodium dichalcogenides (Na₂E₂, where E = S, Se, Te) or sodium hydrogen selenide to form the corresponding di- or monochalcogenides nih.gov.

Elimination (E2) Pathway: When treated with a strong, sterically hindered base, this compound can undergo a bimolecular elimination (E2) reaction to form 3-vinyl-1,5-dimethyl-1H-pyrazole.

Reaction Pathway: This is also a concerted mechanism where the base abstracts a proton from the carbon atom adjacent to the one bearing the chlorine, while simultaneously the carbon-chlorine bond breaks and a double bond is formed. For this to occur efficiently, an anti-periplanar arrangement of the proton and the leaving group is preferred.

Intermediates: Similar to the SN2 mechanism, the E2 reaction does not involve a carbocation intermediate. The process occurs via a single transition state.

The formation of 5-chloro-1-vinyl-1Н-pyrazoles by the elimination of hydrogen chloride from the corresponding 5-chloro-1-(2-chloroethyl)-1Н-pyrazoles using sodium hydroxide or potassium tert-butoxide serves as a relevant example of this pathway for a similar class of compounds osu.edu.

TransformationReagents/ConditionsProbable MechanismKey Intermediates
Nucleophilic SubstitutionStrong Nucleophiles (e.g., Na₂Se₂, NaHSe)SN2Transition State
EliminationStrong, Sterically Hindered Bases (e.g., KOH, t-BuOK)E2Transition State

Kinetics of SN2 Reactions: For a typical SN2 reaction, the rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.

Rate Law: Rate = k[Substrate][Nucleophile]

Kinetics of E2 Reactions: The E2 reaction also exhibits second-order kinetics, with the rate being proportional to the concentrations of both the substrate and the base.

Rate Law: Rate = k[Substrate][Base]

The rate of the E2 reaction is sensitive to the strength of the base and the steric hindrance of both the substrate and the base. A strong, non-nucleophilic, sterically hindered base will favor the E2 pathway over the competing SN2 pathway.

Reaction TypeGeneral Rate LawExpected OrderInfluencing Factors
SN2 DerivatizationRate = k[Substrate][Nucleophile]SecondSolvent polarity, Nucleophile strength, Temperature
E2 DerivatizationRate = k[Substrate][Base]SecondBase strength, Steric hindrance, Temperature

Iv. Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei with an external magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum for the parent compound, 3,5-dimethyl-1H-pyrazole, shows a signal for the N-H proton around δ 12.38 ppm, a methine proton (=CH−) at δ 5.83 ppm, and a single peak for the two equivalent methyl groups at δ 2.31 ppm nih.gov.

In the case of 3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole, the introduction of the N-(2-chloroethyl) group significantly alters the spectrum. The protons of the methylene groups in the chloroethyl chain typically appear as triplets in the aliphatic region publishatcj.com. Specifically, the two methylene groups (-CH₂-CH₂-Cl) show characteristic triplet signals due to coupling with each other. One triplet, corresponding to the methylene group attached to the pyrazole (B372694) nitrogen (N-CH₂), is observed at approximately δ 4.259-4.303 ppm. The other triplet, for the methylene group bonded to the chlorine atom (CH₂-Cl), appears further upfield at around δ 3.628-3.672 ppm publishatcj.com.

The two methyl groups attached to the pyrazole ring at positions C3 and C5 are no longer equivalent and appear as two distinct singlets between δ 2.17 and δ 2.26 ppm publishatcj.com. The single proton on the pyrazole ring (C4-H) is observed as a singlet at approximately δ 5.722 ppm publishatcj.com.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-CH₂-4.259 - 4.303Triplet6.6
-CH₂-Cl3.628 - 3.672Triplet6.6
C4-H5.722SingletN/A
C5-CH₃2.257SingletN/A
C3-CH₃2.174SingletN/A
Note: Data is for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, which is synonymous with the target compound, and was recorded in a CDCl₃/CCl₄ solvent mixture publishatcj.com.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the pyrazole ring carbons appear in the range of δ 105-149 ppm publishatcj.com. The carbon attached to two nitrogen atoms (C3 and C5) resonate further downfield. The signal for the C4 carbon of the pyrazole ring appears at approximately δ 105.25 ppm publishatcj.com. The signals for the C3 and C5 carbons are found at δ 148.20 ppm and δ 139.12 ppm, respectively publishatcj.com.

The carbons of the chloroethyl side chain appear in the aliphatic region of the spectrum. The carbon atom bonded to the pyrazole nitrogen (N-CH₂) resonates at around δ 49.65 ppm, while the carbon bonded to the chlorine atom (-CH₂-Cl) is observed at approximately δ 30.21 ppm publishatcj.com. The two methyl carbons (C3-CH₃ and C5-CH₃) give distinct signals at δ 13.61 ppm and δ 11.16 ppm publishatcj.com.

Carbon Assignment Chemical Shift (δ, ppm)
C3148.20
C5139.12
C4105.25
N-CH₂-49.65
-CH₂-Cl30.21
C3-CH₃13.61
C5-CH₃11.16
Note: Data is for 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole and was recorded in a CDCl₃/CCl₄ solvent mixture publishatcj.com.

Heteronuclear NMR, such as ⁷⁷Se NMR, is invaluable for characterizing derivatives of the title compound where a heteroatom has been introduced. For a selenium-containing derivative, 1-(2-(methylselanyl)ethyl)-3,5-dimethyl-1H-pyrazole, the ⁷⁷Se NMR spectrum shows a characteristic signal at δ 294.53 ppm, confirming the presence and chemical environment of the selenium atom publishatcj.com. This technique is essential for confirming the successful substitution of the chlorine atom and for studying the electronic environment around the chalcogen atom publishatcj.com.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, the FT-IR spectrum exhibits several key absorption bands.

Stretching vibrations for C-H bonds in the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region publishatcj.comconnectjournals.com. The characteristic stretching vibration of the C=N bond within the pyrazole ring is found between 1600 and 1300 cm⁻¹ connectjournals.com. Aromatic C=C stretching vibrations of the pyrazole ring appear in the 1455-1600 cm⁻¹ range connectjournals.com. The presence of the chloroethyl group is indicated by C-Cl stretching vibrations, typically found in the 600-800 cm⁻¹ region. For the parent compound, 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, relevant peaks are noted at 2962, 1556 (C=N), 1425, 1382, and 664 (C-Cl) cm⁻¹ publishatcj.com.

Vibrational Mode Frequency (cm⁻¹)
C-H Stretching (Alkyl)2962.13, 2924.33, 2855.57
C=N Stretching (Pyrazole Ring)1556.82
C=C Stretching (Pyrazole Ring)1645.82
C-H Bending1425.83, 1382.36
C-Cl Stretching664.29
Note: Data corresponds to 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole publishatcj.com.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For derivatives of this compound, electrospray mass spectrometry (ES-MS) reveals signals corresponding to the molecular ion ([M]⁺) and adducts such as [M+Na]⁺ connectjournals.com.

For a related compound, bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfane, the mass spectrum shows a prominent molecular ion peak. The fragmentation pattern often involves the cleavage of the ethyl chain and the pyrazole ring, providing confirmatory evidence for the proposed structure publishatcj.com. For example, a base peak at m/z 205.2 is observed for a related disulfide, corresponding to a fragment containing the pyrazole and ethyl sulfide moiety publishatcj.com. A similar fragmentation is expected for the title compound, likely involving the loss of a chloroethyl radical or related fragments.

X-ray Crystallography for Solid-State Structural Determination

For instance, the X-ray structure of 1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)diselane, a derivative, has been determined. This compound crystallizes in the triclinic crystal system with a P-1 space group publishatcj.com. The unit cell parameters were found to be a = 5.51158 Å, b = 12.1040 Å, and c = 14.4468 Å, with angles α = 91.335°, β = 93.604°, and γ = 92.982° publishatcj.com. This analysis confirms the connectivity of the pyrazole ring to the ethyl chain and reveals details about intermolecular interactions in the solid state publishatcj.com.

Similarly, the crystal structure of an isomer, 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, shows a nearly planar pyrazole ring and reveals that molecules are linked by C—H⋯N interactions in the crystal lattice nih.gov.

Parameter Value for 1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)diselane publishatcj.com
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.51158 (4)
b (Å)12.1040 (14)
c (Å)14.4468 (8)
α (°)91.335 (7)
β (°)93.604 (5)
γ (°)92.982 (7)
Volume (ų)960.96 (14)

Elemental Analysis and Purity Assessment

Elemental analysis and various chromatographic techniques are fundamental to verifying the empirical formula and assessing the purity of a synthesized batch of this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Chlorine) in the compound. This experimental data is then compared against the theoretical values calculated from its molecular formula, C₇H₁₁ClN₂. A close correlation between the found and calculated values (typically within ±0.4%) is a primary indicator of sample purity.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Molar Mass Contribution ( g/mol ) Percentage (%)
Carbon C 12.011 84.077 53.00
Hydrogen H 1.008 11.088 6.99
Chlorine Cl 35.453 35.453 22.35
Nitrogen N 14.007 28.014 17.66
Total 158.632 100.00

Note: Values are calculated based on the molecular formula C₇H₁₁ClN₂.

Purity Assessment

The purity of pyrazole derivatives is routinely assessed using chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the target compound from any impurities, starting materials, or by-products from the synthesis.

For related pyrazole compounds, enantioselective HPLC methods have been developed to separate chiral isomers, demonstrating the technique's high resolving power nih.gov. The choice between normal-phase or polar organic elution modes can be optimized to achieve sharp peaks and short analysis times nih.gov. While specific methods for this compound are not widely published, general approaches would involve:

HPLC: Utilizing a suitable stationary phase (e.g., C18 for reverse-phase) and a mobile phase (e.g., a mixture of acetonitrile and water) to achieve separation. Detection is typically performed using a UV detector.

GC: This method is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a column, with separation based on boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

In addition to chromatographic methods, purification of pyrazole derivatives is often achieved through techniques like column chromatography, using a solvent system such as hexane:ethyl acetate as the eluent publishatcj.com.

Other Advanced Spectroscopic and Analytical Techniques

Beyond basic characterization, advanced spectroscopic methods provide in-depth information about the molecular structure and connectivity of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information on the molecular weight of the compound and can reveal structural details through the analysis of its fragmentation patterns.

For this compound (C₇H₁₁ClN₂), the expected molecular ion peak [M]⁺ would have an m/z value corresponding to its molecular weight (approx. 158.6 g/mol ). A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine:

An [M]⁺ peak corresponding to the ³⁵Cl isotope.

An [M+2]⁺ peak, approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope.

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths and angles, can be generated.

This technique provides unambiguous proof of the compound's constitution and conformation. While the crystal structure for this compound has not been specifically reported, X-ray diffraction has been successfully used to elucidate the structures of many other pyrazole derivatives, confirming the connectivity and stereochemistry of substituents on the pyrazole ring publishatcj.comuky.edu. The technique is particularly valuable for confirming the position of the chloroethyl and methyl groups on the pyrazole core, definitively distinguishing it from its isomers.

V. Theoretical and Computational Chemistry Studies

Structure-Reactivity Relationship Predictions

Quantitative structure-activity relationship (QSAR) or other predictive models detailing how the specific arrangement of the chloroethyl and dimethyl groups on the pyrazole (B372694) ring influences its reactivity are not available.

The absence of this specific information highlights a gap in the current chemical literature and suggests an opportunity for future research to explore the unique computational and theoretical properties of 3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole. Such studies would be valuable for a complete understanding of the structure-property relationships within this family of heterocyclic compounds.

Vi. Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The utility of 3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole as a synthetic building block is primarily due to the presence of the reactive 2-chloroethyl group attached to the C3 position of the pyrazole (B372694) ring. This alkyl chloride moiety acts as an electrophilic center, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of diverse functional groups, thereby enabling the construction of a multitude of derivative compounds. For instance, analogous N-(2-chloroethyl)pyrazoles have been shown to react with chalcogen nucleophiles to form new C-S, C-Se, or C-Te bonds, demonstrating the synthetic handle that the chloroethyl group provides. publishatcj.com

The functionalized nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic structures. hilarispublisher.com The chloroethyl side chain can be readily modified by reaction with a wide range of nucleophiles. For example, reaction with amines, hydrazines, or hydroxylamine can introduce new nitrogen or oxygen functionalities. These newly introduced groups can then be utilized in subsequent intramolecular or intermolecular cyclization reactions to construct new ring systems appended to the pyrazole core. ijtsrd.comnih.gov This strategy allows for the synthesis of complex molecules where the pyrazole unit is linked to other heterocyclic systems, a common motif in pharmacologically active compounds. The general importance of pyrazoles as synthons is well-established, with numerous methods developed for their incorporation into larger, polyfunctional molecules. hilarispublisher.comchim.it

Beyond serving as a precursor for separate, linked heterocycles, 3-(2-chloroethyl)pyrazole derivatives are instrumental in the synthesis of fused bicyclic and polycyclic systems, where the pyrazole ring is an integral part of the new framework. nih.govmdpi.com A significant example involves the use of a 3-(2-chloroethyl)pyrazole derivative to construct a pyrazolotetrazine ring system. nih.gov In this type of reaction, the pyrazole's ring nitrogens and the reactive side chain participate in a cyclization cascade to form the fused heterocyclic product. Specifically, a related compound, 5-amino-3-(2-chloroethyl)-1H-pyrazole-4-carboxamide, has been used to synthesize 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide. nih.gov This transformation highlights the potential of the 3-(2-chloroethyl)pyrazole scaffold to act as a key intermediate for complex, fused heterocyclic compounds with potential biological activity. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Pyrazole Precursors
Precursor TypeReagents/ConditionsResulting SystemReference(s)
3-(2-Chloroethyl)pyrazole derivativeDiazo compound, cyclizationFused Pyrazolotetrazine nih.gov
5-Aminopyrazole2-(Arylidene)malononitrileFused Pyrazolo[1,5-a]pyrimidine mdpi.com
3-FormylchromonePyrazole carbohydrazideChromone-pyrazole dyad nih.gov
1-(2-Chloroethyl)pyrazoleSodium dichalcogenides (Na₂E₂)Pyrazole-based dichalcogenides publishatcj.com

Development of Ligands in Coordination Chemistry

Pyrazole and its derivatives have long been a cornerstone in the field of coordination chemistry due to the presence of a basic, sp²-hybridized pyridine-like nitrogen atom (N2) that can readily coordinate to metal ions. researchgate.netresearchgate.net This makes the pyrazole ring an excellent scaffold for designing ligands for a wide range of transition metals. nih.govresearchgate.netpen2print.org The compound this compound can function directly as a simple monodentate ligand, or it can be elaborated into more complex multidentate ligands, enhancing its coordination capabilities. chim.it

The synthesis of metal complexes using this compound typically involves two main approaches. In the first, the compound itself is used as a neutral, monodentate ligand, coordinating to a metal center through its N2 atom. dnu.dp.ua More advanced strategies involve the chemical modification of the 2-chloroethyl side chain. nih.gov By substituting the chloride with other donor groups—such as amines, pyridines, or other pyrazoles—the molecule can be transformed into a bidentate (N,N') or tridentate (N,N',N'') chelating ligand. uab.cat

These tailored ligands can then be reacted with various metal salts, such as those of copper(II), nickel(II), palladium(II), or cobalt(II), to yield stable coordination complexes. dnu.dp.uaresearchgate.nettandfonline.com The specific geometry and properties of the resulting metal complex are influenced by the nature of the metal ion, the denticity of the pyrazole-based ligand, and the reaction conditions. researchgate.netacs.org

The versatility of pyrazole-based ligands allows for a variety of coordination modes. researchgate.net Unmodified this compound is expected to coordinate as a monodentate ligand. However, its derivatives can exhibit more complex interactions.

Chelating (Endo-bidentate): When the side chain is modified to include a second donor atom, the ligand can form a stable chelate ring with a single metal center. uninsubria.it

Bridging (Exo-bidentate): The pyrazole ring itself, particularly after deprotonation to form a pyrazolate anion, is well-known for its ability to bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. uninsubria.it

Table 2: Potential Coordination Modes of this compound and its Derivatives
Ligand FormPotential Coordination Mode(s)Resulting Complex TypeReference(s)
Unmodified CompoundMonodentateMononuclear researchgate.netdnu.dp.ua
Side-chain functionalized (e.g., with amine)Chelating (N,N'-bidentate)Mononuclear Chelate nih.govuab.cat
Dimerized via side-chainBridgingDinuclear/Polynuclear uninsubria.it

Intermediacy in Agrochemical Compound Synthesis

The pyrazole ring is a privileged scaffold in the agrochemical industry, forming the core of many commercially successful fungicides, herbicides, and insecticides. researchgate.netroyal-chem.comnih.gov A large number of pyrazole-containing compounds have been developed and approved for crop protection. researchgate.net For example, pyrazole derivatives are used in herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme and in fungicides that inhibit cellular respiration. royal-chem.comacs.org

Given the established importance of the pyrazole moiety in agrochemicals, functionalized pyrazoles like this compound are valuable intermediates. researchgate.net The chloroethyl group provides a convenient attachment point for the synthesis of more elaborate molecular architectures required for high biological activity. While specific commercial products synthesized directly from this exact compound are not prominently documented, its structure represents a key building block for accessing the broader class of pyrazole carboxamide fungicides and other pyrazole-based active ingredients. The ability to easily modify the side chain allows for the systematic optimization of a compound's efficacy, crop safety, and environmental profile. nih.govacs.org

Applications in Advanced Materials (e.g., semiconducting materials via derivatives)

The inherent electronic properties, structural versatility, and thermal stability of the pyrazole ring make its derivatives attractive building blocks for advanced materials. researchgate.netchim.it The π-electron system within the pyrazole core allows for the development of conjugated materials with interesting photophysical and electronic properties. rsc.org Consequently, pyrazole derivatives have been investigated for their potential in organic optoelectronics, including as components of chemosensors and fluorescent probes. rsc.orgnih.gov

A significant application in this domain is the use of this compound and related structures as precursors for novel semiconducting materials. publishatcj.com Research has demonstrated that the 1-(2-chloroethyl) pyrazole moiety is a versatile precursor for synthesizing organochalcogen compounds, specifically organoselenium and organotellurium derivatives, which are noted for their applications in the electronics industry and as precursors for semiconductors. publishatcj.com

The synthetic strategy involves reacting 3,4,5-trisubstituted 1-(2-chloroethyl) pyrazole derivatives with sodium dichalcogenides (Na₂E₂, where E = S, Se, Te) or sodium hydrogen selenide. This process yields symmetrical substituted 1-(2-chloroethyl) pyrazole-based dichalcogenides and monochalcogenides. The substitution of the chloroethyl group's halide ion with a chalcogen atom is a key step in forming these advanced material precursors. publishatcj.com

Detailed research findings have confirmed the successful synthesis and characterization of these chalcogenated pyrazole derivatives. The resulting compounds were thoroughly analyzed using various spectroscopic methods, confirming their molecular structures and potential for further application. publishatcj.com

Table 1: Synthesized Chalcogenide Derivatives from 1-(2-Chloroethyl) Pyrazole Precursors and Their Characterization

Derivative TypeSynthetic PrecursorReagentCharacterization MethodsPotential ApplicationReference
DichalcogenidesSubstituted 1-(2-chloroethyl)pyrazoleNa₂E₂ (E = S, Se, Te)IR, ¹H NMR, ¹³C NMR, ⁷⁷Se NMR, Mass SpectrometryPrecursors for Semiconducting Materials publishatcj.com
MonochalcogenidesSubstituted 1-(2-chloroethyl)pyrazoleSodium Hydrogen SelenideIR, ¹H NMR, ¹³C NMR, ⁷⁷Se NMR, Mass SpectrometryPrecursors for Semiconducting Materials publishatcj.com
Diselanes1-(2-chloroethyl)-4-bromo-3,5-dimethyl-1H-pyrazoleNa₂Se₂X-ray Crystal Structure DeterminationPrecursors for Semiconducting Materials publishatcj.com

This pathway from a relatively simple chloroethyl-substituted pyrazole to complex organochalcogenides highlights a key application in materials science, leveraging the pyrazole scaffold to create molecules with desirable properties for the development of new semiconducting materials. publishatcj.com

Q & A

Q. What are the optimal synthetic routes for 3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are synthesized by reacting pyrazole precursors with chloroethylating agents (e.g., 2-chloroethyl chloride) under basic conditions. Key parameters include:

  • Solvent Choice : Dichloromethane or THF is preferred for solubility and inertness .
  • Base : Triethylamine or NaHCO₃ neutralizes HCl byproducts, improving reaction efficiency .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for pyrazole ring protons (δ 6.0–7.5 ppm) and methyl/chloroethyl substituents (δ 1.5–2.5 ppm for CH₃, δ 3.5–4.5 ppm for CH₂Cl) .
    • ¹³C NMR : Pyrazole carbons appear at δ 100–150 ppm; chloroethyl carbons at δ 35–50 ppm.
  • HRMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., substituent orientation) using SHELXL refinement .

Q. How can computational modeling (e.g., DFT) predict reactivity and guide experimental design for functionalizing this pyrazole derivative?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Predict Reactivity : Identify electrophilic/nucleophilic sites via Fukui indices.
  • Optimize Reaction Pathways : Simulate transition states for nucleophilic substitution at the chloroethyl group .
  • Validate Experimental Data : Compare calculated vs. experimental NMR/IR spectra to confirm structural assignments.

Case Study :
DFT studies on analogous pyrazoles revealed steric hindrance from the 1,5-dimethyl groups reduces accessibility for nucleophilic attack at the chloroethyl site .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries .
  • Dynamic NMR : Detect conformational flexibility (e.g., chloroethyl rotation) that may cause spectral broadening .
  • High-Resolution Techniques : Use low-temperature (<100 K) XRD to reduce thermal motion artifacts .

Example :
A 3,5-dimethylpyrazole derivative showed discrepancies in CH₃ orientation between XRD and NMR; variable-temperature studies confirmed dynamic equilibria .

5. Explain the mechanism of nucleophilic substitution at the chloroethyl group and how steric effects from the pyrazole ring influence reaction pathways.
Methodological Answer:

  • Mechanism : The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). The pyrazole’s electron-withdrawing nature polarizes the C-Cl bond, enhancing reactivity .
  • Steric Effects : The 1,5-dimethyl groups hinder backside attack, favoring elimination (E2) over substitution in bulky nucleophiles.

Q. Experimental Design :

  • Use smaller nucleophiles (e.g., NaN₃) and polar aprotic solvents (DMF) to favor SN2 .
  • Monitor byproducts (e.g., alkenes) via GC-MS to adjust conditions.

Q. How does solvent polarity affect the compound’s stability and degradation pathways under varying storage conditions?

Methodological Answer:

  • Polar Solvents (e.g., MeOH, H₂O) : Accelerate hydrolysis of the chloroethyl group to ethanol derivatives.
  • Nonpolar Solvents (e.g., Hexane) : Improve stability but may induce crystallization-driven degradation.
  • Storage Recommendations :
    • Store in anhydrous DCM at –20°C under inert gas.
    • Conduct accelerated stability studies (40°C/75% RH) to model degradation kinetics .

Q. What advanced crystallographic techniques are critical for resolving disorder in the chloroethyl substituent?

Methodological Answer:

  • High-Pressure XRD : Compress crystals to reduce thermal motion and clarify substituent positions .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping electron densities .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···Cl) that stabilize specific conformations .

Case Study :
A disordered chloroethyl group in a related pyrazole was resolved using 98:2 twin refinement, revealing two conformers with 55:45 occupancy .

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